molecular formula C9H22NO4PS2 B1384799 Fosthiazate metabolite 1 ASC-67131 CAS No. 697298-57-0

Fosthiazate metabolite 1 ASC-67131

Cat. No. B1384799
M. Wt: 303.4 g/mol
InChI Key: DHXSGSULQCVYBB-UHFFFAOYSA-N
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Description

Fosthiazate metabolite 1 ASC-67131 is a compound with the molecular formula C9H22NO4PS2 . It is a metabolite of fosthiazate, a broad-spectrum nematicide used to control plant-parasitic nematodes.


Molecular Structure Analysis

The molecular structure of Fosthiazate metabolite 1 ASC-67131 includes elements such as carbon ©, hydrogen (H), nitrogen (N), oxygen (O), phosphorus (P), and sulfur (S). The IUPAC name for this compound is N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine .


Chemical Reactions Analysis

The main metabolism pathways of fosthiazate, from which Fosthiazate metabolite 1 ASC-67131 is derived, were found to be oxidation and hydrolysis . Five common metabolites including M299, M243, M227, M103, and M197 were identified .


Physical And Chemical Properties Analysis

Fosthiazate metabolite 1 ASC-67131 has a molecular weight of 303.4 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6. The compound also has a rotatable bond count of 9 .

Scientific Research Applications

Nematicidal Activity of Fosthiazate

Fosthiazate has been demonstrated to possess effective nematicidal activity against the soybean cyst nematode, Heterodera glycines, indicating its potential application in agricultural pest management. The study by Wu et al. (2019) revealed that fosthiazate at varying concentrations resulted in significant mortality rates of the second-stage juvenile (J2) nematodes and reduced the hatching and reproduction rates of eggs, suggesting its effectiveness in controlling nematode populations in soybean crops. The morphological changes observed in nematodes exposed to fosthiazate, such as shrunk and twisted body shapes, further support its nematicidal properties. This research provides valuable insights into the application of fosthiazate in managing soybean cyst nematodes, potentially contributing to improved crop yield and agricultural sustainability (Wu, Luo, Zhang, & Zhou, 2019).

Control of Meloidogyne chitwoodi in Potatoes

Ingham et al. (2000) explored the efficacy of fosthiazate, among other nematicides, in controlling the Columbia root-knot nematode (Meloidogyne chitwoodi) in potato crops. The study highlighted that fosthiazate, both as a standalone treatment and in combination with other nematicides, provided excellent control of tuber infection by M. chitwoodi. The reduction in the percentage of culled tubers following fosthiazate application underscores its potential as a reliable option for managing nematode-induced damage in potato cultivation, contributing to higher quality and yield of potato crops (Ingham, Hamm, Williams, & Swanson, 2000).

Chemoreception of Botanical Nematicides

Research conducted by Sobkowiak et al. (2018) on the chemoreception of botanical nematicides, including fosthiazate, by Meloidogyne incognita and Caenorhabditis elegans, offers insights into the behavioral responses of nematodes to chemical stimuli. The study's findings on the attractant or repellent properties of fosthiazate and other compounds could inform the development of nematicidal formulations that disrupt nematode chemotaxis to root systems, potentially enhancing the effectiveness of pest management strategies in agriculture (Sobkowiak, Bojarska, Krzyżaniak, Wągiel, & Ntalli, 2018).

Future Directions

While specific future directions for the study of Fosthiazate metabolite 1 ASC-67131 are not mentioned in the retrieved sources, ongoing research into the metabolism and effects of its parent compound, fosthiazate, suggest that further investigation into its metabolites may be beneficial .

properties

IUPAC Name

N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22NO4PS2/c1-5-9(3)16-15(11,14-6-2)10-7-8-17(4,12)13/h9H,5-8H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXSGSULQCVYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SP(=O)(NCCS(=O)(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22NO4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosthiazate metabolite 1 ASC-67131

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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